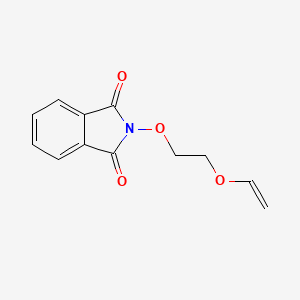
2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione
Cat. No. B1321991
Key on ui cas rn:
391212-30-9
M. Wt: 233.22 g/mol
InChI Key: VNKMDVSRTVGDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06960614B2
Procedure details


Part A: Synthesis of 2-(2-Vinyloxy-ethoxy)-isoindole-1,3-dione Ethylene glycol vinyl ether (9.88 g, 112 mmol), triphenylphosphine (29.4 g, 112 mmol), and N-hydroxyphthalimide (18.22 g, 111.7 mmol) were combined in 300 mL of anhydrous tetrahydrofuran and cooled to 0° C. (ice bath). Diethylazodicarboxylate (18.0 mL, 114 mmol) was added dropwise over 15 min and the resultant reaction mixture was allowed to warm to ambient temperature over 18 h. The reaction mixture was concentrated to a paste and the solids were filtered and washed with chloroform. The filtrate was further concentrated and filtered again, washing the solids with chloroform. The remaining chloroform solution was concentrated to an oil. The oil was dissolved in absolute ethanol (75 mL). Scratching with a glass rod induced crystallization. The crystals were collected and recrystallized from hot ethanol to afford colorless needles of 2-(2-vinyloxy-ethoxy)-isoindole-1,3-dione (13.8 g, 53% yield): 1H NMR (400 MHz, CDCl3) δ 7.85 (m, 2H), 7.75 (m, 2H), 6.46 (dd, J=14.3, 6.7 Hz, 1H), 4.45 (m, 2H), 4.16 (dd, J=14.4, 2.2 Hz), 4.02 (m 3H).
Name
2-(2-Vinyloxy-ethoxy)-isoindole-1,3-dione Ethylene glycol vinyl ether
Quantity
9.88 g
Type
reactant
Reaction Step One



Name
Diethylazodicarboxylate
Quantity
18 mL
Type
reactant
Reaction Step Two


Yield
53%
Identifiers


|
REACTION_CXSMILES
|
C(OCCO)=C.[CH:7]([O:9][CH2:10][CH2:11][O:12][N:13]1[C:21](=[O:22])[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:14]1=[O:23])=[CH2:8].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.ON1C(=O)C2=CC=CC=C2C1=O.CCOC(/N=N/C(OCC)=O)=O>O1CCCC1>[CH:7]([O:9][CH2:10][CH2:11][O:12][N:13]1[C:21](=[O:22])[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:14]1=[O:23])=[CH2:8] |f:0.1|
|
Inputs


Step One
|
Name
|
2-(2-Vinyloxy-ethoxy)-isoindole-1,3-dione Ethylene glycol vinyl ether
|
|
Quantity
|
9.88 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)OCCO.C(=C)OCCON1C(C2=CC=CC=C2C1=O)=O
|
|
Name
|
|
|
Quantity
|
29.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
18.22 g
|
|
Type
|
reactant
|
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Step Two
|
Name
|
Diethylazodicarboxylate
|
|
Quantity
|
18 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)/N=N/C(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resultant reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to ambient temperature over 18 h
|
|
Duration
|
18 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated to a paste
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solids were filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with chloroform
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was further concentrated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered again
|
WASH
|
Type
|
WASH
|
|
Details
|
washing the solids with chloroform
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The remaining chloroform solution was concentrated to an oil
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The oil was dissolved in absolute ethanol (75 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallization
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals were collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from hot ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=C)OCCON1C(C2=CC=CC=C2C1=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.8 g | |
| YIELD: PERCENTYIELD | 53% | |
| YIELD: CALCULATEDPERCENTYIELD | 52.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
